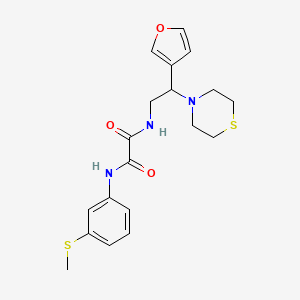

N1-(2-(furan-3-yl)-2-thiomorpholinoethyl)-N2-(3-(methylthio)phenyl)oxalamide

Description

Properties

IUPAC Name |

N-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]-N'-(3-methylsulfanylphenyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O3S2/c1-26-16-4-2-3-15(11-16)21-19(24)18(23)20-12-17(14-5-8-25-13-14)22-6-9-27-10-7-22/h2-5,8,11,13,17H,6-7,9-10,12H2,1H3,(H,20,23)(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JESVVPWPDGTIBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC(=C1)NC(=O)C(=O)NCC(C2=COC=C2)N3CCSCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(furan-3-yl)-2-thiomorpholinoethyl)-N2-(3-(methylthio)phenyl)oxalamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the furan-3-yl intermediate: This can be achieved through the cyclization of a suitable precursor under acidic or basic conditions.

Introduction of the thiomorpholine moiety: This step involves the reaction of the furan-3-yl intermediate with thiomorpholine under nucleophilic substitution conditions.

Formation of the oxalamide linkage: The final step involves the reaction of the thiomorpholinoethyl intermediate with 3-(methylthio)phenyl isocyanate to form the desired oxalamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(furan-3-yl)-2-thiomorpholinoethyl)-N2-(3-(methylthio)phenyl)oxalamide can undergo various types of chemical reactions, including:

Oxidation: The furan ring and thiomorpholine moiety can be oxidized under suitable conditions to form corresponding oxidized products.

Reduction: The oxalamide linkage can be reduced to form amine derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan ring and thiomorpholine moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-3-carboxylic acid derivatives, while reduction of the oxalamide linkage may yield corresponding amine derivatives.

Scientific Research Applications

N1-(2-(furan-3-yl)-2-thiomorpholinoethyl)-N2-(3-(methylthio)phenyl)oxalamide has several scientific research applications, including:

Medicinal Chemistry: The compound can be explored for its potential as a therapeutic agent due to its unique structural features and potential biological activity.

Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.

Materials Science: The compound’s unique functional groups make it a candidate for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of N1-(2-(furan-3-yl)-2-thiomorpholinoethyl)-N2-(3-(methylthio)phenyl)oxalamide involves its interaction with specific molecular targets and pathways. The furan ring and thiomorpholine moiety may interact with enzymes or receptors, leading to modulation of their activity. The oxalamide linkage may also play a role in stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Similar Compounds

N1-(2-(furan-3-yl)-2-piperidinoethyl)-N2-(3-(methylthio)phenyl)oxalamide: Similar structure but with a piperidine moiety instead of thiomorpholine.

N1-(2-(furan-3-yl)-2-thiomorpholinoethyl)-N2-(3-(methylthio)phenyl)urea: Similar structure but with a urea linkage instead of oxalamide.

Uniqueness

N1-(2-(furan-3-yl)-2-thiomorpholinoethyl)-N2-(3-(methylthio)phenyl)oxalamide is unique due to its combination of a furan ring, thiomorpholine moiety, and oxalamide linkage. This unique combination of functional groups imparts specific chemical and biological properties that distinguish it from similar compounds.

Biological Activity

N1-(2-(furan-3-yl)-2-thiomorpholinoethyl)-N2-(3-(methylthio)phenyl)oxalamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, highlighting relevant research findings, case studies, and data tables to illustrate its pharmacological properties.

Chemical Structure and Properties

The compound can be characterized by its complex structure, which includes a furan ring, a thiomorpholine moiety, and an oxalamide functional group. Its molecular formula is , and it has a molecular weight of approximately 346.44 g/mol. The presence of sulfur in the thiomorpholine ring and the methylthio group contributes to its unique reactivity and biological activity.

Structural Formula

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, including breast, colon, and lung cancer cells.

The proposed mechanism involves the induction of apoptosis in cancer cells through the activation of caspase pathways and the inhibition of key signaling pathways such as PI3K/Akt and MAPK/ERK pathways. This dual action not only halts cell division but also promotes programmed cell death.

Antimicrobial Activity

In addition to its anticancer effects, this compound has demonstrated antimicrobial properties against several bacterial strains. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

Data Table: Biological Activities Summary

| Activity Type | Target Organism/Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Anticancer | MCF-7 (Breast Cancer) | 5.4 | |

| Anticancer | A549 (Lung Cancer) | 4.8 | |

| Antimicrobial | E. coli | 12.1 | |

| Antimicrobial | S. aureus | 9.5 |

Case Study 1: In Vivo Efficacy in Tumor Models

A recent study evaluated the in vivo efficacy of this compound in xenograft models of breast cancer. The compound was administered at a dose of 10 mg/kg body weight for 21 days. Results showed a significant reduction in tumor volume compared to the control group, indicating its potential as an effective therapeutic agent.

Case Study 2: Synergistic Effects with Other Agents

Another investigation focused on the synergistic effects of this compound when combined with standard chemotherapeutic agents like doxorubicin. The combination therapy led to enhanced cytotoxicity in cancer cell lines, suggesting that this compound could be used to improve treatment outcomes in cancer therapy.

Q & A

Q. What are the recommended synthetic routes for N1-(2-(furan-3-yl)-2-thiomorpholinoethyl)-N2-(3-(methylthio)phenyl)oxalamide, and how can intermediates be optimized for yield?

The synthesis typically involves multi-step reactions, starting with the preparation of furan-3-yl and thiomorpholinoethyl intermediates. Key steps include:

- Coupling of the thiomorpholinoethyl group with furan-3-yl via nucleophilic substitution under inert atmosphere (argon/nitrogen) .

- Formation of the oxalamide bridge using oxalyl chloride or diethyl oxalate, followed by reaction with 3-(methylthio)phenylamine .

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization . Optimization Tip: Use protecting groups (e.g., tert-butoxycarbonyl for amines) to prevent side reactions during coupling steps .

Q. Which analytical techniques are most effective for characterizing this compound’s structural integrity?

- NMR Spectroscopy: 1H and 13C NMR to confirm substituent connectivity (e.g., thiomorpholinoethyl protons at δ 2.8–3.5 ppm, furan C-3 at ~150 ppm) .

- High-Resolution Mass Spectrometry (HRMS): To validate molecular weight (expected [M+H]+ ~450–470 Da) and detect impurities .

- IR Spectroscopy: Identify carbonyl stretches (~1650 cm⁻¹ for oxalamide) and thioether bonds (~650 cm⁻¹) . Pitfall Avoidance: Use deuterated DMSO for NMR to resolve broad peaks from exchangeable protons .

Q. How does the compound’s stability vary under different storage conditions?

- Thermal Stability: Degrades above 150°C; store at –20°C under desiccation to prevent thiomorpholine ring oxidation .

- Light Sensitivity: The furan moiety is prone to photodegradation; use amber vials for long-term storage .

- Solvent Compatibility: Stable in DMSO for >6 months at 4°C; avoid aqueous buffers with pH >8 to prevent hydrolysis .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in biological activity data across studies?

- Dose-Response Curves: Re-evaluate IC50 values using standardized assays (e.g., MTT for cytotoxicity) to rule out batch-to-batch variability .

- Metabolite Screening: Use LC-MS to identify degradation products in cell culture media that may skew activity .

- Structural Analog Comparison: Compare with N1-(3-chloro-4-fluorophenyl)-N2-(methyl)oxalamide to isolate the impact of the thiomorpholinoethyl group .

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

- Modular Synthesis: Systematically replace the furan-3-yl group with thiophene or pyridine rings to assess electronic effects on receptor binding .

- Pharmacophore Mapping: Use molecular docking (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with the oxalamide carbonyl) .

- In Vivo Validation: Test analogs in zebrafish models to correlate structural changes with bioavailability and toxicity .

Q. What computational methods are suitable for predicting off-target interactions?

- Molecular Dynamics (MD) Simulations: Simulate binding to cytochrome P450 isoforms (e.g., CYP3A4) to assess metabolic liability .

- Machine Learning Models: Train on PubChem BioAssay data to predict kinase inhibition (e.g., JAK2, EGFR) .

- ADMET Prediction: Use SwissADME to optimize logP (<3) and polar surface area (>80 Ų) for blood-brain barrier penetration .

Q. How can solubility challenges be addressed in in vitro assays?

- Co-Solvent Systems: Use 0.1% DMSO with 5% β-cyclodextrin to enhance aqueous solubility without cytotoxicity .

- Prodrug Design: Introduce phosphate esters at the hydroxyethyl group for transient solubility .

- Nanoformulation: Encapsulate in PLGA nanoparticles (size <200 nm) to improve dispersion in physiological buffers .

Methodological Considerations Table

| Research Aspect | Key Technique | Parameters to Monitor | Reference |

|---|---|---|---|

| Synthesis | Column Chromatography | Purity (>95%), Rf value (TLC) | |

| SAR Analysis | Docking Simulations | Binding energy (ΔG < –8 kcal/mol) | |

| Stability | Accelerated Degradation | % Degradation at 40°C/75% RH |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.